molecular formula C16H13F3N4O3 B3016771 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034453-62-6

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B3016771
CAS No.: 2034453-62-6
M. Wt: 366.3
InChI Key: BVRAYMDJULOYLR-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, an oxadiazole ring, and a trifluoromethoxy-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Pyrrole Substitution:

    Benzamide Formation: The final step involves the coupling of the oxadiazole intermediate with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring might yield pyrrole-2,5-dione derivatives, while reduction of the oxadiazole ring could produce various amine compounds.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: Its stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets through inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-pyrrol-2-yl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine
  • N-((3-methyl-2-thienyl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine
  • N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Uniqueness

Compared to these similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide stands out due to the presence of the trifluoromethoxy group, which can significantly influence its electronic properties and biological activity. This makes it a unique candidate for various applications where such properties are desirable.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3/c1-23-7-3-6-12(23)14-21-13(26-22-14)9-20-15(24)10-4-2-5-11(8-10)25-16(17,18)19/h2-8H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRAYMDJULOYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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